molecular formula C10H11F3N2O3 B2537165 N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1428378-11-3

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2537165
CAS No.: 1428378-11-3
M. Wt: 264.204
InChI Key: SGBJJXHNPHFZBR-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetically designed small molecule of significant interest in medicinal chemistry and chemical biology research. This oxalamide derivative features a furan-ethyl moiety linked to a trifluoroethyl group, a structural motif that is often employed to enhance a compound's metabolic stability and binding affinity in drug discovery efforts . Compounds with this core oxalamide structure are frequently investigated for their potential as molecular glues or targeted protein degraders, which are innovative therapeutic modalities that work by recruiting specific disease-causing proteins to cellular machinery for elimination . The presence of the 2,2,2-trifluoroethyl group is of particular note, as this fragment is commonly utilized to improve membrane permeability and is a key feature in many advanced pharmacological agents . Researchers can leverage this chemical entity as a key intermediate or a starting point for developing novel bioactive molecules. Its structure presents opportunities for further derivatization, making it a valuable tool for probing biological pathways, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c11-10(12,13)6-15-9(17)8(16)14-3-1-7-2-4-18-5-7/h2,4-5H,1,3,6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBJJXHNPHFZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting 2-(furan-3-yl)ethylamine and 2,2,2-trifluoroethylamine with oxalyl chloride in a one-pot procedure:

  • Step 1 : Oxalyl chloride reacts with the first amine (e.g., 2-(furan-3-yl)ethylamine) to form a monoacyl chloride intermediate.
  • Step 2 : The intermediate is subsequently treated with the second amine (2,2,2-trifluoroethylamine) to yield the target oxalamide.

Key Reaction Parameters :

  • Solvent : Anhydrous dichloromethane or toluene.
  • Base : Triethylamine (2.2 equiv) to neutralize HCl generated during the reaction.
  • Temperature : 0–5°C during oxalyl chloride addition to prevent side reactions.

Example Protocol :

  • Dissolve 2-(furan-3-yl)ethylamine (10 mmol) in dry dichloromethane (30 mL).
  • Add oxalyl chloride (10.5 mmol) dropwise at 0°C, followed by triethylamine (22 mmol).
  • Stir for 1 hour at 0°C, then add 2,2,2-trifluoroethylamine (10 mmol) and warm to room temperature.
  • After 12 hours, quench with water, extract with dichloromethane, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 65–72% (reported for analogous compounds).

Stepwise Synthesis via Oxalate Esters

Ethyl Oxalyl Chloride Intermediate

An alternative approach employs ethyl oxalyl chloride to sequentially couple the amines:

  • Step 1 : React ethyl oxalyl chloride with 2-(furan-3-yl)ethylamine to form ethyl N-(2-(furan-3-yl)ethyl)oxamate.
  • Step 2 : Hydrolyze the ester to the carboxylic acid using NaOH.
  • Step 3 : Activate the acid with thionyl chloride and couple with 2,2,2-trifluoroethylamine.

Advantages :

  • Better control over regioselectivity.
  • Higher purity due to isolable intermediates.

Challenges :

  • Additional steps reduce overall yield (typically 50–60%).

Advanced Coupling Agents and Catalytic Methods

Use of HATU and DCC

Modern peptide-coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhance efficiency:

  • Protocol :
    • Mix oxalic acid (1 equiv), HATU (2.2 equiv), and DIPEA (4 equiv) in DMF.
    • Add 2-(furan-3-yl)ethylamine (1 equiv), stir for 1 hour.
    • Add 2,2,2-trifluoroethylamine (1 equiv) and stir for 12 hours.

Yield : 75–80% (reported for N-trifluoromethyl amides).

Palladium-Catalyzed Coupling

Patent literature describes palladium catalysts for oxalamide synthesis under mild conditions:

  • Catalyst : Pd₂(dba)₃ with chiral ligands (e.g., (R,R)-L11).
  • Conditions : DCM, room temperature, 24 hours.

Example :

  • Combines vinyl benzoxazinones and hydrazones to form oxalamides in 70–85% yield.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20:1 to 1:1).
  • HPLC : Chiral HPLC for enantiomeric excess determination (e.g., Chiralpak IC column).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, furan), 6.35 (d, 1H, furan), 4.20 (q, 2H, -NHCO-), 3.65 (t, 2H, -CH₂CF₃).
  • MS (ESI) : m/z 349.1 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Improved heat transfer and scalability.
  • Conditions : 0.1 M reactant concentration, 50°C, residence time 30 minutes.

Cost Analysis

Component Cost (USD/kg)
2-(Furan-3-yl)ethylamine 320
Oxalyl chloride 150
HATU 1,200

Challenges and Solutions

Moisture Sensitivity

  • Issue : Oxalyl chloride reacts violently with water.
  • Solution : Use anhydrous solvents and molecular sieves.

Fluorine Reactivity

  • Issue : 2,2,2-Trifluoroethylamine’s low nucleophilicity.
  • Solution : Activate with silver fluoride (AgF) or use excess amine.

Emerging Methodologies

Electrochemical Synthesis

Recent advances employ electrochemical coupling of amines and oxalic acid:

  • Conditions : Graphite electrodes, 1.5 V, room temperature.
  • Yield : 60–65% (preliminary data).

Biocatalytic Approaches

Lipase-catalyzed ester aminolysis for greener synthesis:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : tert-Butanol, 40°C, 48 hours.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the trifluoroethyl group can enhance binding affinity through hydrophobic interactions. The oxalamide linkage can form hydrogen bonds with target molecules, contributing to the overall binding strength and specificity.

Comparison with Similar Compounds

Key Structural Differences

The substituents on the oxalamide backbone critically influence biological activity, metabolic stability, and safety. Below is a comparative analysis:

Compound Name R1 Group R2 Group Key Structural Features
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Aromatic (methoxybenzyl) and heteroaromatic (pyridyl) groups enhance receptor binding.
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Similar to S336 but with altered methoxy positioning; impacts CYP3A4 inhibition.
GMC-1 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl Halogenated phenyl and cyclic imide; optimized for antimicrobial activity.
Target Compound 2-(Furan-3-yl)ethyl 2,2,2-Trifluoroethyl Furan (heteroaromatic) and trifluoroethyl (fluorinated alkyl) may enhance lipophilicity and metabolic resistance.

Metabolic Stability and Toxicity

  • S336: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic resistance of the oxalamide core. A NOEL of 100 mg/kg bw/day in rats supports its safety.
  • Target Compound: The trifluoroethyl group may reduce oxidative metabolism due to fluorine’s electron-withdrawing effects.

Research Findings and Regulatory Considerations

Enzyme Inhibition and Drug Interactions

  • CYP Inhibition : S5456’s CYP3A4 inhibition (51% at 10 µM) highlights substituent-dependent effects. The trifluoroethyl group in the target compound may reduce CYP binding compared to pyridyl groups.

Biological Activity

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a trifluoroethyl group , which contribute to its chemical reactivity and biological interactions. The molecular formula is C10H11F3N2O3C_{10}H_{11}F_3N_2O_3 with a molecular weight of approximately 280.203 g/mol . The oxalamide linkage enhances its ability to form hydrogen bonds with biological targets, potentially increasing its binding affinity.

This compound exhibits biological activity through various mechanisms:

  • Hydrophobic Interactions : The trifluoroethyl group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
  • Hydrogen Bonding : The oxalamide moiety can form hydrogen bonds with amino acid residues in target proteins, stabilizing the interaction.
  • π-π Stacking : The furan ring can engage in π-π stacking interactions with aromatic amino acids, contributing to binding specificity.

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through its structural similarity to other known antimicrobial agents. For instance, derivatives containing furan rings have been evaluated for their efficacy against Helicobacter pylori and other pathogens. While direct studies on this specific compound are scarce, the presence of the furan moiety is often linked to enhanced antimicrobial activity.

Study on Related Compounds

A study investigated various furan-containing compounds for their biological activities. It was found that:

  • Furan derivatives demonstrated significant anti-H. pylori activity.
  • Oxalamides exhibited urease inhibition, suggesting potential for treating related infections.

These findings imply that this compound may share similar therapeutic potentials based on its structural components.

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